![molecular formula C10H18N2O B2615837 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 912764-09-1](/img/structure/B2615837.png)
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-methyl-3,7-diazabicyclo[331]nonan-9-one is a bicyclic compound featuring a unique diazabicyclo[331]nonane framework This structure is notable for its rigidity and the presence of nitrogen atoms within the bicyclic system, which imparts distinct chemical and biological properties
Preparation Methods
The synthesis of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be achieved through several synthetic routes. One common method involves the Mannich condensation reaction, where piperidones react with formaldehyde and primary amines under controlled conditions . This reaction typically proceeds under mild conditions and yields the desired bicyclic product with high specificity.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale .
Chemical Reactions Analysis
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include functionalized derivatives of the original compound .
Scientific Research Applications
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism by which 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its effects is primarily through its interaction with biological targets. The nitrogen atoms within the bicyclic system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound shares a similar bicyclic structure but differs in the substitution pattern, which can influence its reactivity and biological activity.
3,7-Diacetyl-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one: The presence of acetyl groups in this derivative can enhance its solubility and modify its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .
Properties
IUPAC Name |
1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h11-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWWKOGIPYPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1=O)(CNC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2615755.png)
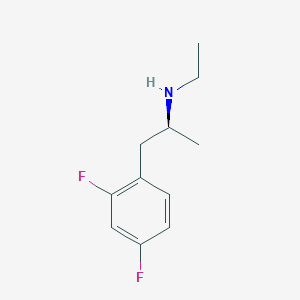
![(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2615758.png)
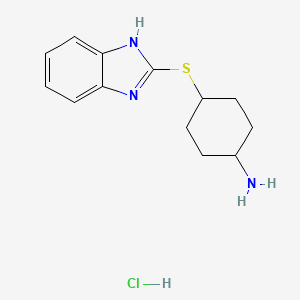
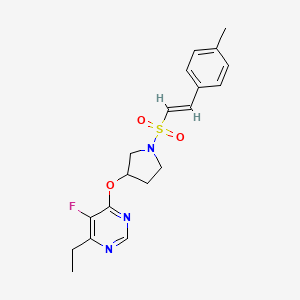

![2-tert-butyl-1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2615762.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2615765.png)
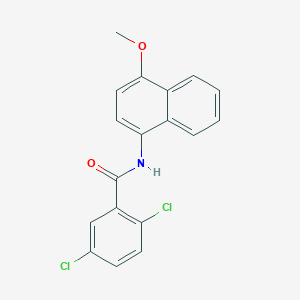
![(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2615767.png)
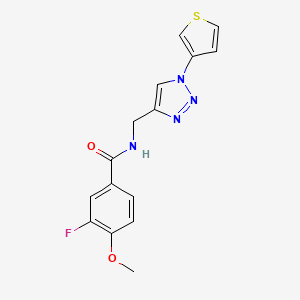
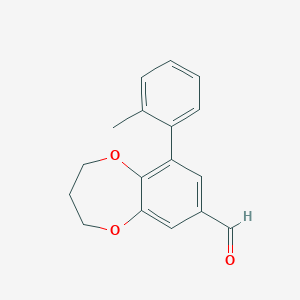
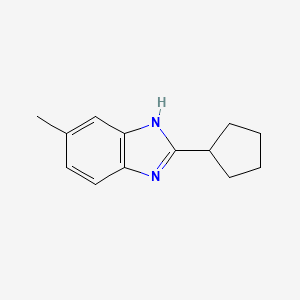
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)
